molecular formula C9H6N2O4 B1316922 4-Nitro-1H-indole-2-carboxylic acid CAS No. 16732-60-8

4-Nitro-1H-indole-2-carboxylic acid

Cat. No. B1316922
CAS RN: 16732-60-8
M. Wt: 206.15 g/mol
InChI Key: MDWCXENHATUMDQ-UHFFFAOYSA-N
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Description

4-Nitro-1H-indole-2-carboxylic acid, also known as 7-Nitro-1H-indole-2-carboxylic acid or CRT0044876, is a compound with the empirical formula C9H6N2O4 and a molecular weight of 206.15 . It is a potent and selective APE1 inhibitor . The compound is available in powder form and is soluble in DMSO .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-indole-2-carboxylic acid includes an indole nucleus, which is a benzopyrrole, meaning it consists of a benzene ring fused to a pyrrole ring . The SMILES string representation of the compound is OC(=O)c1cc2cccc(N+[O-])c2[nH]1 .


Physical And Chemical Properties Analysis

4-Nitro-1H-indole-2-carboxylic acid is a powder that is soluble in DMSO . It has a molecular weight of 206.15 . The compound’s InChI key is BIUCOFQROHIAEO-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are used in the synthesis of alkaloids, which are significant heterocyclic systems in natural products and drugs .
  • Methods of Application : The specific methods of synthesis vary depending on the type of alkaloid being synthesized .
  • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The methods of application depend on the specific biological activity being targeted .
  • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indole derivatives, including 4-Nitro-1H-indole-2-carboxylic acid, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The compound’s ability to inhibit the APE1 active site suggests it could be a promising scaffold for the development of integrase inhibitors .

properties

IUPAC Name

4-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWCXENHATUMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559499
Record name 4-Nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-indole-2-carboxylic acid

CAS RN

16732-60-8
Record name 4-Nitro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Bie, S Liu, Z Li, Y Mu, B Xu, Z Shen - European Journal of Medicinal …, 2015 - Elsevier
A series of novel indole derivatives was designed and synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). The most potent compound 14c was identified with an IC 50 …
Number of citations: 28 www.sciencedirect.com
S Wang, NC Wan, J Harrison, W Miller… - Journal of medicinal …, 2004 - ACS Publications
… 1-Acetyl-3-amino-4-nitro-1H-indole-2-carboxylic Acid (19). To a suspension of NaH (21 mg, 1.1 equiv) in THF (10 mL) at 0 C was added a solution of N-(2-cyano-3-nitrophenyl)…
Number of citations: 57 pubs.acs.org
A Ghodousi - 2005 - search.proquest.com
Pyrrolobezimidazoles (PBI) are reductive alkylating agents that are bio-activated by the reducing enzyme DT-Diaphorase and hoogsteen-type hydrogen bond in the DNA major groove. …
Number of citations: 2 search.proquest.com
NN Suvorov - Zhurnal Organicheskoi Khimii, 1983 - researchgate.net
… B-4-b; 4-Nitro-1H-indole-2-carboxylic acid ethyl ester and 6-… a mixture of 4-nitro-1H-indole-2carboxylic acid ethyl ester … a mixture of 4-nitro-1H-indole-2-carboxylic acid ethyl ester and 6-…
Number of citations: 3 www.researchgate.net

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